1-(2-Bromoethyl)-2,4-dichlorobenzene
Overview
Description
2,4-Dichlorophenethyl bromide is an organic compound with the molecular formula C8H7BrCl2. It is a derivative of phenethyl bromide, where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its utility in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichlorophenethyl bromide can be synthesized through the bromination of 2,4-dichlorophenethyl alcohol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the bromide.
Industrial Production Methods
In industrial settings, the production of 2,4-dichlorophenethyl bromide often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenethyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form 2,4-dichlorophenylacetic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: Reduction of the bromide can yield 2,4-dichlorophenethyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium is commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include 2,4-dichlorophenethyl amine, 2,4-dichlorophenethyl thiol, and 2,4-dichlorophenethyl ether.
Oxidation: The major product is 2,4-dichlorophenylacetic acid.
Reduction: The major product is 2,4-dichlorophenethyl alcohol.
Scientific Research Applications
2,4-Dichlorophenethyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,4-dichlorophenethyl bromide involves its interaction with nucleophiles, leading to the formation of substitution products. The bromine atom, being a good leaving group, facilitates these reactions. The compound can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenethyl alcohol
- 2,4-Dichlorophenylacetic acid
- 2,4-Dichlorophenethyl amine
Uniqueness
2,4-Dichlorophenethyl bromide is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity patterns. The bromine atom makes it highly reactive in nucleophilic substitution reactions, while the chlorine atoms influence its electronic properties and stability.
Properties
IUPAC Name |
1-(2-bromoethyl)-2,4-dichlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTSTVKJPXWNIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445794 | |
Record name | 2,4-Dichlorophenethyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108649-59-8 | |
Record name | 2,4-Dichlorophenethyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichlorophenethyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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